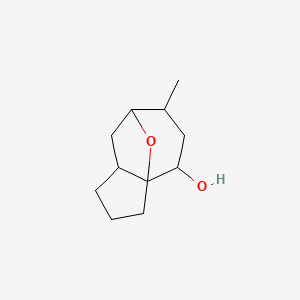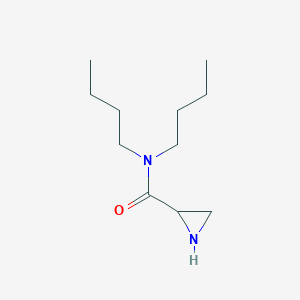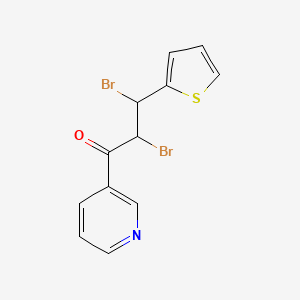![molecular formula C16H19FN2O5 B14381767 N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid CAS No. 90182-97-1](/img/structure/B14381767.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-azabicyclo[222]octan-3-yl)-4-fluorobenzamide;oxalic acid is a compound that combines a bicyclic amine structure with a fluorinated benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Bicyclic Amine: The bicyclic amine, 1-azabicyclo[2.2.2]octane, can be synthesized through a series of reactions starting from piperidine derivatives.
Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bicyclic amine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to its bicyclic amine structure.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用机制
The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The bicyclic amine structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. The fluorobenzamide moiety can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
相似化合物的比较
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound shares the bicyclic amine structure but differs in the functional group attached to the nitrogen atom.
3-Quinuclidinone: Another bicyclic amine with a ketone functional group, used in various chemical syntheses.
Uniqueness
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide is unique due to the combination of the bicyclic amine and fluorobenzamide moieties. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .
属性
CAS 编号 |
90182-97-1 |
|---|---|
分子式 |
C16H19FN2O5 |
分子量 |
338.33 g/mol |
IUPAC 名称 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid |
InChI |
InChI=1S/C14H17FN2O.C2H2O4/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;3-1(4)2(5)6/h1-4,10,13H,5-9H2,(H,16,18);(H,3,4)(H,5,6) |
InChI 键 |
WHFGMNVBNIWXBX-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)


![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)

![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)


![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

